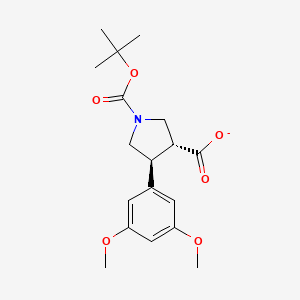
1,3-Pyrrolidinedicarboxylic acid, 4-(3,5-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Pyrrolidinedicarboxylic acid, 4-(3,5-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a tert-butyl ester group, making it a subject of interest for researchers in chemistry and related disciplines.
准备方法
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-(3,5-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,5-Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
化学反应分析
1,3-Pyrrolidinedicarboxylic acid, 4-(3,5-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific conditions and reagents employed.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Researchers may explore its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be investigated for its therapeutic properties or as a precursor to active pharmaceutical ingredients.
Industry: The compound may find applications in the development of new materials or as a specialty chemical in various industrial processes.
作用机制
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-(3,5-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
相似化合物的比较
Similar compounds to 1,3-Pyrrolidinedicarboxylic acid, 4-(3,5-dimethoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- include other pyrrolidine derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H24NO6- |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
(3R,4S)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(15(10-19)16(20)21)11-6-12(23-4)8-13(7-11)24-5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)/p-1/t14-,15+/m1/s1 |
InChI 键 |
RICGJYCLRORGII-CABCVRRESA-M |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC(=CC(=C2)OC)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC(=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


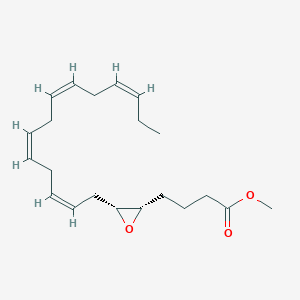
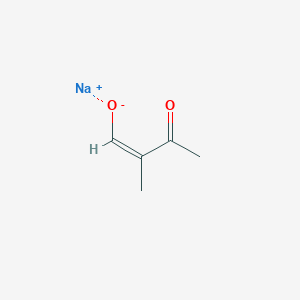

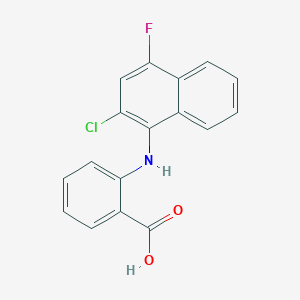
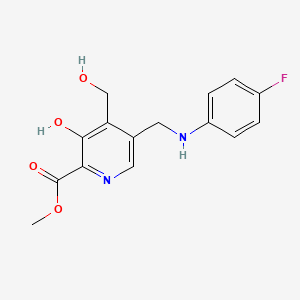

![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)
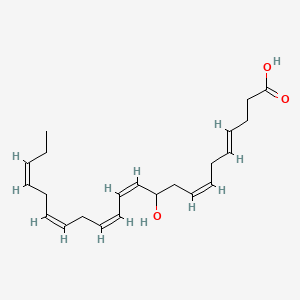
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)
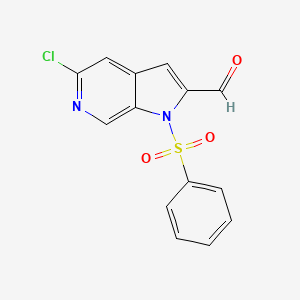
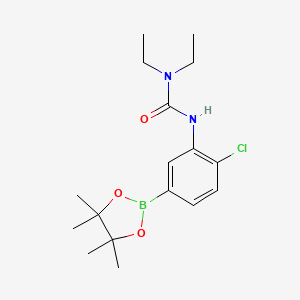
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
